molecular formula C10H16MgN5O13P3 B1591282 Magnesium ATP CAS No. 74804-12-9

Magnesium ATP

Cat. No.: B1591282
CAS No.: 74804-12-9
M. Wt: 531.49 g/mol
InChI Key: KLHMIKHPGKEVJX-UHFFFAOYSA-N
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Description

Magnesium adenosine triphosphate, commonly referred to as magnesium ATP, is a complex formed by the binding of magnesium ions to adenosine triphosphate. Adenosine triphosphate is the primary energy carrier in cells, and its biological activity is dependent on its interaction with magnesium ions. This complex plays a crucial role in various cellular processes, including energy transfer, enzyme activation, and nucleic acid synthesis .

Scientific Research Applications

Magnesium ATP is extensively studied for its role in numerous biological and chemical processes. Some of its key applications include:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium ATP can be synthesized by combining adenosine triphosphate with magnesium salts in an aqueous solution. The reaction typically involves the use of magnesium chloride or magnesium sulfate as the magnesium source. The reaction is carried out under controlled pH conditions to ensure the proper formation of the complex.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The production involves the careful control of reaction parameters, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Magnesium ATP undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation. The hydrolysis of this compound releases energy, which is utilized in cellular processes. Phosphorylation reactions involve the transfer of phosphate groups to other molecules, a key step in many metabolic pathways.

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction is catalyzed by enzymes such as ATPases.

    Phosphorylation: Kinases are the enzymes that facilitate the transfer of phosphate groups, often requiring specific substrates and cofactors.

    Complexation: Magnesium ions are essential for stabilizing the structure of ATP and facilitating its interactions with other molecules.

Major Products:

Comparison with Similar Compounds

    Adenosine Diphosphate (ADP): A product of ATP hydrolysis, involved in energy transfer.

    Adenosine Monophosphate (AMP): Another product of ATP hydrolysis, plays a role in cellular signaling.

    Guanosine Triphosphate (GTP): Similar to ATP, but with guanine as the nitrogenous base, involved in protein synthesis and signal transduction.

Uniqueness of Magnesium ATP: this compound is unique due to its essential role in stabilizing the structure of ATP and enhancing its biological activity. The presence of magnesium ions is critical for the proper functioning of ATP-dependent enzymes, making this compound indispensable for cellular energy metabolism and various biochemical processes .

Properties

InChI

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHMIKHPGKEVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16MgN5O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585077
Record name 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine--magnesium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74804-12-9
Record name 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine--magnesium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Magnesium ATP often acts as a cofactor for enzymes, particularly kinases and ATPases. For example, it binds to the nucleotide-binding domain of the eukaryotic cytoplasmic chaperonin, inducing conformational changes in the putative substrate-binding domains. [] Similarly, in the case of Escherichia coli F1-ATPase, magnesium is crucial for cooperative binding of ATP to catalytic sites, facilitating ATPase activity. [] The binding of this compound to these enzymes generally triggers their catalytic activity, driving various cellular processes such as muscle contraction, ion transport, and protein folding. [, , ]

A: Yes, research indicates that this compound can have regulatory roles. For instance, changes in cytosolic magnesium levels, which can affect the availability of this compound, can regulate the activity of the plasma membrane H+-ATPase in maize. [] Additionally, in a patient with hyperactive pyruvate kinase, this compound was found to partially take over the regulatory role of 2,3-diphosphoglycerate in oxygen transport. []

A: Studies suggest that this compound plays a role in regulating anion permeability across membranes. In isolated adrenergic secretory vesicles, this compound activates the uptake of chloride and thiocyanate anions. [] This uptake may contribute to osmotic imbalance and subsequent release of vesicle contents. Additionally, the exclusion of magnesium ions during the preparation of erythrocyte ghosts or their extraction from intact red blood cells reduces susceptibility to invasion by Plasmodium falciparum merozoites. This suggests a role of intracellular magnesium, likely complexed with ATP, in maintaining membrane properties crucial for parasite invasion. [, ]

A: Yes, several studies have utilized spectroscopic techniques to investigate this compound. For instance, 31P nuclear magnetic resonance (NMR) spectroscopy has been employed to study the interaction between cocaine hydrochloride and this compound. [, ] This technique allowed researchers to observe changes in the NMR spectra caused by the formation of a complex between cocaine and this compound, providing insights into the mechanism of cocaine's effects on magnesium homeostasis in the brain.

A: The stability and function of this compound can be affected by various factors. For instance, in studies involving resealed erythrocyte ghosts, it was observed that the presence of this compound during the preparation process is crucial for maintaining high intraerythrocytic ATP content and susceptibility to parasite infection. [] This highlights the importance of optimizing this compound handling and storage conditions to preserve its functionality in experimental settings.

A: this compound-dependent enzymes, such as kinases and ATPases, are involved in a wide range of cellular processes. For instance, the enzyme tryptophanyl-tRNA synthetase from Bacillus subtilis, which catalyzes the attachment of tryptophan to its cognate tRNA molecule during protein synthesis, requires this compound for its activity. [] This enzyme has been overexpressed and crystallized in the presence of this compound, facilitating structural studies to understand its catalytic mechanism at a molecular level.

A: Yes, for example, the study on the molybdoenzyme respiratory nitrate reductase from a chlB mutant of Escherichia coli demonstrated the involvement of a low-molecular-weight substance, potentially formed with the participation of this compound, in activating this enzyme. [] This finding sheds light on the complex activation mechanism of nitrate reductase, an enzyme crucial for nitrogen assimilation in bacteria.

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